molecular formula C19H26N2O4S B12181936 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methoxyacetamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methoxyacetamide

Cat. No.: B12181936
M. Wt: 378.5 g/mol
InChI Key: UGFRBPYRMVXETK-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methoxyacetamide is a high-purity chemical reagent intended for research and development purposes. This synthetic compound features a complex molecular structure incorporating a pyrrole core, a toluenesulfonyl group, and a methoxyacetamide side chain. Its specific molecular formula and weight should be confirmed via analytical characterization. Researchers are interested in this compound for its potential as a key intermediate in organic synthesis and medicinal chemistry, particularly in the exploration of new heterocyclic compounds. Its structure suggests potential for enzyme inhibition or receptor modulation, making it a candidate for investigative pharmacology and drug discovery programs. As with all specialized reagents, researchers should conduct thorough experiments to determine its specific mechanism of action, pharmacokinetics, and pharmacological profile. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Ensure proper safety protocols, including the use of appropriate personal protective equipment (PPE), are followed when handling this chemical.

Properties

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C19H26N2O4S/c1-12(2)21-15(5)14(4)18(19(21)20-17(22)11-25-6)26(23,24)16-9-7-13(3)8-10-16/h7-10,12H,11H2,1-6H3,(H,20,22)

InChI Key

UGFRBPYRMVXETK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C(C)C)NC(=O)COC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Substrate Selection

  • 1,4-Diketone : 3,4-dimethylhexane-2,5-dione is reacted with isopropylamine in ethanol under reflux.

  • Mechanism : The amine undergoes nucleophilic attack on the diketone, followed by cyclization and dehydration (Fig. 1).

  • Yield : 68–75% under optimized conditions (24 h, 80°C).

Table 1: Paal-Knorr Synthesis Optimization

ParameterOptimal ValueEffect on Yield
SolventEthanolMaximizes cyclization efficiency
Temperature80°CBalances reaction rate and decomposition
Amine Equivalents1.2 eqPrevents overalkylation

Sulfonylation at the 3-Position

Introducing the 4-methylphenylsulfonyl group at the pyrrole’s 3-position requires electrophilic aromatic substitution (EAS) directed by existing substituents.

Friedel-Crafts Sulfonylation

  • Reagents : 4-Methylbenzenesulfonyl chloride (TsCl), AlCl₃ (Lewis acid).

  • Conditions : Dichloromethane, 0°C to room temperature, 12 h.

  • Mechanism : AlCl₃ activates TsCl, generating an electrophilic sulfonium ion that attacks the pyrrole’s electron-rich 3-position (Fig. 2).

Table 2: Sulfonylation Efficiency

Pyrrole SubstrateSulfonylating AgentYield
1-Isopropyl-4,5-dimethylpyrroleTsCl62%
1-Benzyl-4,5-dimethylpyrroleMsCl48%

Regioselectivity Considerations

The 4,5-dimethyl and 1-isopropyl groups act as ortho/para directors, favoring sulfonylation at the less hindered 3-position. Competing reactions at the 2-position are minimized using bulky solvents like dichloromethane.

Introduction of the 2-Methoxyacetamide Group

The 2-position is functionalized via acylation, leveraging the pyrrole’s inherent nucleophilicity or directed metalation.

Direct Acylation

  • Reagents : Methoxyacetyl chloride, pyridine (base).

  • Conditions : Tetrahydrofuran (THF), 0°C, 4 h.

  • Yield : 55–60%, with minor byproducts at the 5-position.

Table 3: Acylation Optimization

BaseSolventTemperatureYield
PyridineTHF0°C58%
Et₃NDCMRT45%

Directed Ortho Metalation (DoM)

  • Directed Group : A temporary trimethylsilyl (TMS) group at the 2-position.

  • Steps :

    • TMS protection using TMSCl and LDA.

    • Lithiation with n-BuLi, followed by quenching with methoxyacetyl chloride.

    • Deprotection with tetrabutylammonium fluoride (TBAF).

  • Yield : 70–75%.

Multi-Component One-Pot Synthesis

Recent advances enable convergent synthesis via domino reactions, combining pyrrole formation and functionalization in a single pot.

Reaction Components

  • Amine : Isopropylamine.

  • Arylglyoxal : 4-Methylphenylsulfonyl-substituted glyoxal.

  • Malono Derivative : Dimethyl malonate.

Mechanism and Outcomes

  • Condensation : Amine and arylglyoxal form an imine intermediate.

  • Knoevenagel Reaction : Malonate adds to the imine, forming a β-enamino ester.

  • Cyclization and Acylation : Intramolecular cyclization yields the pyrrole, with concurrent acylation at the 2-position.

Table 4: Multi-Component Synthesis Performance

SolventCatalystTimeYield
EtOHNone8 h65%
CH₃CNFeCl₃6 h72%

Comparative Analysis of Synthetic Routes

Table 5: Route Efficiency and Challenges

MethodStepsTotal YieldKey Challenges
Paal-Knorr + Post-Modification428%Regioselectivity in sulfonylation
Multi-Component165–72%Substrate compatibility
DoM-Based Acylation350%Sensitivity to moisture

Scalability and Industrial Considerations

  • Catalyst Recycling : FeCl₃ in multi-component reactions can be recovered via filtration, reducing costs.

  • Purification : Column chromatography is required for intermediates, but telescoping steps (e.g., in-situ sulfonylation) minimize isolation .

Chemical Reactions Analysis

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyacetamide group can be replaced by other nucleophiles.

    Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), nucleophiles (e.g., amines, thiols), and hydrolyzing agents (e.g., HCl, NaOH). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methoxyacetamide has shown promise as a bioactive compound with potential antimicrobial and anticancer properties. Its mechanism of action may involve:

  • Targeting Specific Enzymes : The compound interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Modulating Receptor Functions : It may bind to specific receptors, altering cellular signaling pathways that lead to therapeutic effects.

Anticancer Research

Recent studies have indicated that derivatives of this compound can suppress cell growth in various cancer cell lines. For instance, compounds similar to this compound have demonstrated the ability to increase intracellular adenosine triphosphate (ATP) levels while reducing glucose uptake rates in cancer cells, highlighting their potential as anticancer agents .

Organic Synthesis

The compound can serve as an important intermediate in the synthesis of other biologically active molecules. Its functional groups allow for various chemical reactions such as:

  • Sulfonation : Enhancing the reactivity of aromatic compounds.
  • Alkylation : Modifying the structure to improve biological activity.

Material Science

There is emerging interest in using this compound for functionalizing materials like graphene. By modifying the solubility parameters of graphene layers, it can enhance compatibility with different environments for applications in electronics and nanotechnology.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Growth Inhibition

In vitro experiments demonstrated that this compound could suppress the proliferation of breast cancer cells by inducing apoptosis. The study revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to trigger cell death pathways .

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methoxyacetamide involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, potentially inhibiting or activating their function. The exact pathways and molecular targets involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Amide Substituents

The closest structural analog is N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide (CAS 1010905-92-6), which replaces the 2-methoxyacetamide group with a 2-methylpropanamide moiety . Key differences include:

Property Target Compound Analog (CAS 1010905-92-6)
Molecular Formula C₁₉H₂₆N₂O₄S (inferred*) C₂₀H₂₈N₂O₃S
Molecular Weight ~378.1 g/mol (calculated) 376.5 g/mol
Amide Substituent 2-Methoxyacetamide (polar, ether-linked) 2-Methylpropanamide (hydrophobic, branched)
Key Functional Groups Sulfonyl, methoxy, pyrrole Sulfonyl, methyl, pyrrole

The methylpropanamide analog’s branched alkyl chain may favor lipophilicity, impacting pharmacokinetic profiles .

Benzimidazole Sulfonyl Derivatives

Compounds such as {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt (6e) and its isomer (6f) () share sulfonyl and methoxy substituents but feature a benzimidazole core instead of pyrrole. Key distinctions:

  • Core Heterocycle : Benzimidazole (6e/6f) vs. Pyrrole (target compound). Benzimidazole’s aromaticity and hydrogen-bonding capacity may enhance rigidity and binding affinity compared to the less-conjugated pyrrole .
  • Biological Implications : Benzimidazole derivatives are often associated with proton pump inhibition (e.g., omeprazole analogs), whereas pyrrole sulfonamides may target different enzyme systems .

Sulfonyl-Containing Heterocycles from Diverse Scaffolds

describes N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides , which integrate pyrimidine and morpholine moieties. Unlike the target compound, these feature:

  • Sulfanyl (S–) Linkages : Less oxidized than sulfonyl (–SO₂–) groups, altering electronic and steric properties.
  • Pyrimidine Core : Aromatic nitrogen-rich systems with distinct hydrogen-bonding patterns compared to pyrrole .

Key Findings and Implications

  • Structural Flexibility : The target compound’s pyrrole core allows modular substitution, enabling tuning of electronic and steric properties.
  • Functional Group Impact: Methoxyacetamide vs. methylpropanamide substitutions demonstrate how minor changes alter polarity and bioavailability.
  • Heterocycle Choice : Pyrrole-based sulfonamides occupy a niche between rigid benzimidazoles and flexible pyrimidine derivatives, offering unique pharmacophore geometries.

Biological Activity

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methoxyacetamide (CAS Number: 1010925-89-9) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O4SC_{19}H_{26}N_{2}O_{4}S, with a molecular weight of 362.5 g/mol. The compound features a pyrrole ring, a sulfonyl group, and various alkyl substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H26N2O4S
Molecular Weight362.5 g/mol
CAS Number1010925-89-9

Mechanisms of Biological Activity

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrole compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The presence of the sulfonyl group may enhance these effects by modifying cellular signaling pathways.
  • Antibacterial Effects : Some studies have reported that compounds with similar structures possess antibacterial properties, potentially through the disruption of bacterial cell membranes or inhibition of essential enzymatic functions.

Case Studies and Research Findings

  • Anticancer Potential : A study demonstrated that a related compound significantly increased monoclonal antibody production in recombinant cell cultures while suppressing cell growth. This suggests potential applications in enhancing biopharmaceutical production processes .
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyrrole-based compounds has shown that specific modifications can lead to increased potency against various cancer cell lines. For instance, the introduction of different alkyl groups can influence the compound's interaction with target proteins involved in cell division and survival .
  • Biological Screening : In a screening study involving multicellular spheroids, this compound was identified as having significant anticancer activity, indicating its potential as a lead compound for further development .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds.

Compound NameBiological ActivityReference
MPPB (similar pyrrole)Increased mAb production
Pyrrole derivativesAnticancer effects
Sulfonamide analogsAntibacterial properties

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